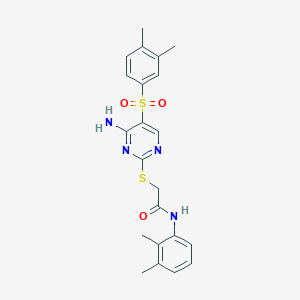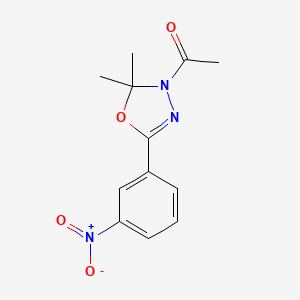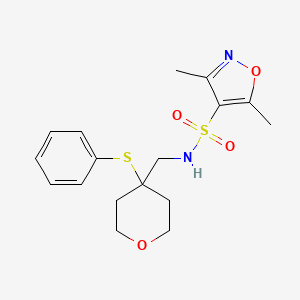
tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21IN2O3 . It has a molecular weight of 416.26 . The compound contains a total of 44 bonds, including 23 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 tertiary amide (aromatic) .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several features. It includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms . Attached to this ring is a tert-butyl group and a 3-iodobenzoyl group . The compound also contains a carboxylate group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Methodologies : Piperazine derivatives are synthesized using condensation reactions involving carbamimides and benzoic acids, showcasing the compound's role as an intermediate in producing biologically active benziimidazole compounds and other piperazine-based structures (Liu Ya-hu, 2010). These methodologies indicate the potential routes for synthesizing tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate and exploring its applications.
Characterization Techniques : Studies often employ a variety of spectroscopic methods (LCMS, NMR, IR) and X-ray diffraction to characterize the synthesized piperazine derivatives. These techniques confirm the structure and purity of compounds, essential for their application in further research (C. Sanjeevarayappa et al., 2015).
Biological Evaluation
- Antibacterial and Anthelmintic Activity : Certain piperazine derivatives are evaluated for their in vitro antibacterial and anthelmintic activities. Although some compounds exhibit moderate activity, this highlights the potential for discovering new therapeutic agents within this chemical class (B. Kulkarni et al., 2016).
Crystal Engineering and Material Science
Crystal Structure Analysis : The detailed study of crystal structures, through single crystal X-ray diffraction, provides insights into the molecular geometry, intermolecular interactions, and potential for forming supramolecular architectures. These analyses are crucial for understanding the material properties and designing functional materials (C. Mamat et al., 2012).
Hirshfeld Surface Analysis : This technique is used to analyze intermolecular interactions and crystal packing, which is vital for the development of novel materials with specific properties (B. Kulkarni et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Propiedades
IUPAC Name |
tert-butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWUNSKOZOZBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid hydrochloride](/img/structure/B2707819.png)

![5-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2707823.png)

![2-furyl-N-{[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B2707827.png)
![N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2707828.png)

![[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2707831.png)
![2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2707833.png)
![2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2707834.png)

![3-allyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707838.png)
![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2707841.png)
![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2707842.png)
